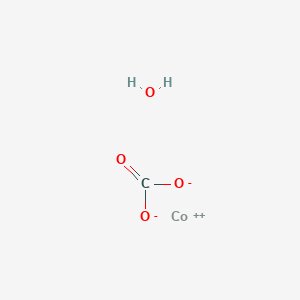

Cobalt(II) carbonate hydrate

Vue d'ensemble

Description

Cobalt(II) carbonate hydrate is a compound with the formula CoCO3·xH2O . It is a reddish paramagnetic solid that serves as an intermediate in the hydrometallurgical purification of cobalt from its ores . It is also used as an inorganic pigment and a precursor to catalysts .

Synthesis Analysis

Cobalt(II) carbonate hydrate can be prepared by combining solutions of cobaltous sulfate and sodium bicarbonate . The reaction is as follows: CoSO4 + 2 NaHCO3 → CoCO3 + Na2SO4 + H2O + CO2 . This reaction is used in the precipitation of cobalt from an extract of its roasted ores .Molecular Structure Analysis

Cobalt(II) carbonate adopts a structure like calcite, consisting of cobalt in an octahedral coordination geometry .Chemical Reactions Analysis

Like most transition metal carbonates, cobalt carbonate is insoluble in water, but is readily attacked by mineral acids . The reaction is as follows: CoCO3 + 2 HCl + 5 H2O → [Co(H2O)6]Cl2 + CO2 . It is used to prepare many coordination complexes . The reaction of cobalt(II) carbonate and acetylacetone in the presence of hydrogen peroxide gives tris(acetylacetonato)cobalt(III) .Physical And Chemical Properties Analysis

Cobalt(II) carbonate hydrate is a red-pink solid with a density of 4.13 g/mL at 25 °C . It is insoluble in water, but soluble in dilute acids . Its solubility product (Ksp) is 1.0·10−10 .Applications De Recherche Scientifique

Catalysis and Polymerization

Cobalt(II) carbonate hydrate plays a significant role in catalysis, particularly in processes involving carbon dioxide and epoxides. It serves as a homogeneous catalyst for producing polycarbonates and cyclic carbonates, with research focusing on the mechanistic pathways of these processes (Lu & Darensbourg, 2012). Additionally, trimetallic cobalt, zinc, and nickel complexes containing amine-bis(benzotriazole phenolate) ligands, which use cobalt carbonate hydrate, have been developed for coupling carbon dioxide with epoxides (Li et al., 2017).

Electrocatalysis

Cobalt carbonate hydroxide hydrate (CCHH) is used as an electrocatalyst in water oxidation. A notable example is the anchoring of CCHH nanosheets on multiwall carbon nanotubes, showing high efficiency in oxygen evolution reaction (OER) (Zhang et al., 2015). Another application involves atomically iron-doped CCHH nanowires, enhancing OER catalysis through electrochemical transformation (Zhang et al., 2020).

Energy Storage and Conversion

Cobalt(II) carbonate hydrate is instrumental in energy storage and conversion technologies. Its use in synthesizing porous Co3O4 nanorods has shown promising results for lithium-ion battery electrodes (Hui Zhang et al., 2008). Additionally, cobalt iron carbonate hydroxide hydrate on porous carbon serves as a bifunctional oxygen electrode in Zn–air batteries, demonstrating active and stable performance (Yanqi Jin et al., 2018).

Material Synthesis

The compound has been used in synthesizing various materials. For instance, hierarchical cobalt hydroxide carbonate hydrate microspheres were synthesized for water oxidation, highlighting its potential in developing cobalt-based hydroxide composite electrodes (Ye Zhang et al., 2014). Additionally, its application in producing mesoporous Co3O4 and CoO@C transformed from chrysanthemum-like structures shows its versatility in material synthesis (S. Xiong et al., 2012).

Safety And Hazards

Cobalt(II) carbonate hydrate is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer by inhalation . It may damage fertility . It is very toxic to aquatic life with long-lasting effects .

Orientations Futures

Cobalt-based binder-free electrode materials, such as Co(CO3)0.5(OH)·0.11H2O nanowires (Co@Urea) and Co(OH)F microcrystals (Co@NH4F), were synthesized on a nickel foam substrate by a traditional hydrothermal method using urea and ammonium fluoride (NH4F) as the complexing reagents . The Co@Urea electrode exhibited a large specific capacity (693.0 C g−1 at 1 A g−1), better rate performance (50.8% after 20 A g−1), and exceptional cyclic durability (84.0% capacity retention after 10000 cycles) compared to Co@NH4F electrode in a three-electrode configuration . A hybrid supercapacitor device was fabricated with Co@Urea as the cathode and activated carbon as the anode, exhibiting high specific energy and specific power of 53.8 Wh kg−1 and 799.9 W kg−1, respectively . This study proposes developing binder-free cobalt-based compounds for electrochemical energy storage applications .

Propriétés

IUPAC Name |

cobalt(2+);carbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAIPADPFFTYLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929810 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(II) carbonate hydrate | |

CAS RN |

137506-60-6 | |

| Record name | Cobalt(2+) carbonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

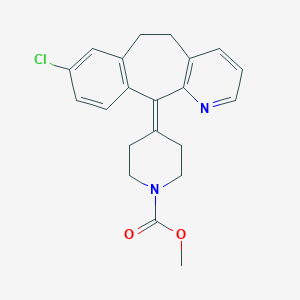

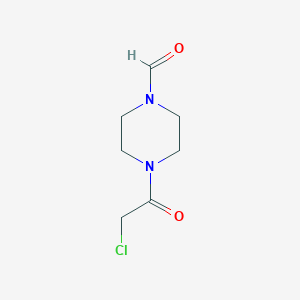

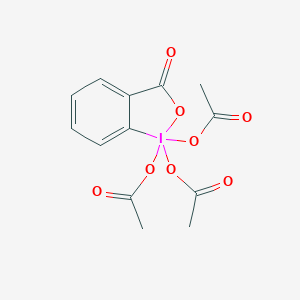

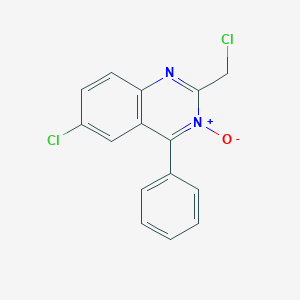

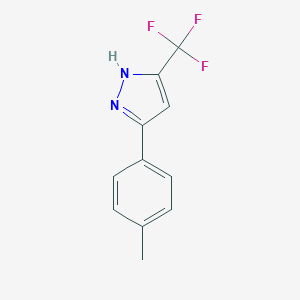

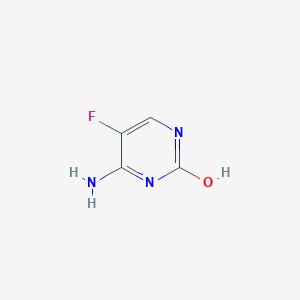

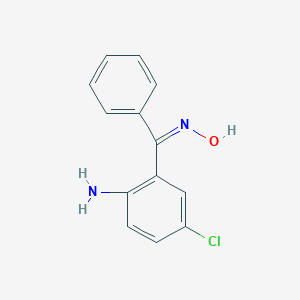

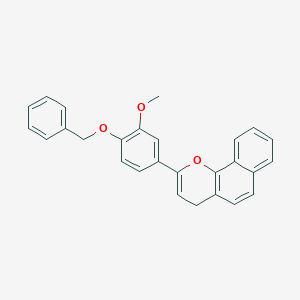

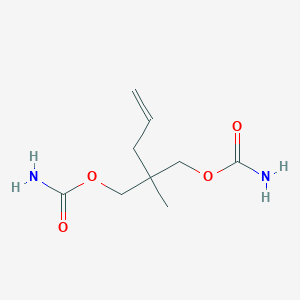

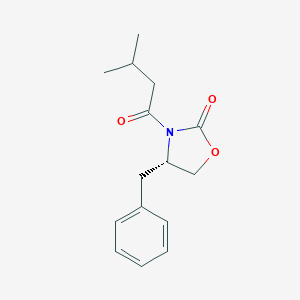

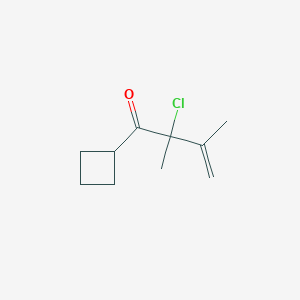

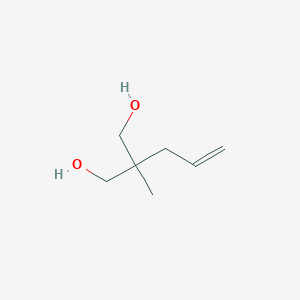

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.